

Repaglinide Anhydride: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Repaglinide Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Repaglinide, with a specific focus on its anhydrous crystalline forms. This document details the key milestones, from initial synthesis to clinical evaluation, and provides technical data and experimental methodologies for researchers and professionals in the field of drug development.

Discovery and Development Timeline

Repaglinide, a member of the meglitinide class of oral antidiabetic drugs, was invented in 1983 by scientists at Dr. Karl Thomae GmbH in Germany. The development and commercialization journey involved several key players and milestones:

- 1983: Invention of the precursor drugs to repaglinide by scientists at Dr Karl Thomae GmbH.
- 1990: Dr Karl Thomae GmbH is acquired by Boehringer Ingelheim.
- April 1992: Novo Nordisk, having licensed the drug from Boehringer Ingelheim, files an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA).^[1]
- July 1997: Novo Nordisk files a New Drug Application (NDA) for Prandin® (repaglinide) with the FDA.^[1]

- December 1997: The FDA approves Prandin® for the treatment of type 2 diabetes, making it the first of the meglitinide class to be approved.^[1]

Physicochemical Properties of Repaglinide Anhydride (Polymorphs)

Repaglinide exists in multiple anhydrous crystalline forms, known as polymorphs. These different solid-state forms can exhibit distinct physicochemical properties, which are critical for drug formulation and bioavailability. Several polymorphic forms have been identified and characterized.

Property	Form I	Form II	Form III	Amorphous
Melting Point (°C)	~132	~105 and ~132 (dual peaks)	Not explicitly stated	Broad transition
Solubility (Aqueous)	Low	Low	Not explicitly stated	Higher than crystalline forms
Key X-Ray Diffraction Peaks (2θ)	Not explicitly stated	Not explicitly stated	7.80, 19.25, 13.46, 21.19, 4.44	No sharp peaks
DSC Thermogram Characteristics	Single endothermic peak	Two endothermic peaks	Not explicitly stated	Glass transition temperature (Tg)

Synthesis of Repaglinide Anhydride

The synthesis of Repaglinide involves a multi-step process. A general and efficient method for its preparation is outlined below.

Experimental Protocol: Synthesis of Repaglinide

Step 1: Preparation of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine

This key intermediate is synthesized through a multi-step process involving the reaction of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction and subsequent

stereoselective reduction.

Step 2: Condensation Reaction

Pivaloyl chloride (5.4 g, 45 mmol) is added to a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol) at -5°C and stirred for 1 hour.^[2] A solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) is then added at a temperature below 10°C.^[2] The reaction mixture's temperature is raised to 30°C and stirred overnight.^[2]

Step 3: Work-up and Isolation of the Ester Intermediate

The reaction mixture is washed with water and a saturated sodium bicarbonate solution.^[2] Toluene is distilled off under reduced pressure to obtain the crude product.^[2] The crude product is dissolved in toluene (35 ml), and hexane (200 ml) is added.^[2] The mixture is cooled to 0°C, and the solid product is filtered and dried to yield ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate.^[2] The reported yield is 73% with an HPLC purity of 99%.^[2]

Step 4: Hydrolysis to Repaglinide

A solution of the ester intermediate (20 g, 41.6 mmol) in denatured spirit (200 ml) is stirred at 60-65°C, and 1N sodium hydroxide solution (62 ml) is added.^[2] After two hours of stirring at 60°C, the reaction mixture is cooled to 35°C, and the pH is adjusted to approximately 5.0 using 1N hydrochloric acid.^[2] The solution is stirred for 30 minutes at 35-40°C, then cooled to 0°C and stirred for one hour to facilitate crystallization.^[2]

Step 5: Final Product Isolation and Drying

The crystalline product is separated by filtration and washed with water.^[2] The product is then dried at 60-65°C under vacuum to obtain Repaglinide.^[2] The reported yield is 94% with an assay of 99.5% by HPLC.^[2]

Mechanism of Action and Signaling Pathway

Repaglinide lowers blood glucose by stimulating the release of insulin from the pancreatic β -cells. Its action is dependent on the presence of functioning β -cells.

Repaglinide closes ATP-dependent potassium (KATP) channels in the β -cell membrane. This blockade of potassium channels leads to depolarization of the β -cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the β -cell triggers the exocytosis of insulin-containing granules.



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Caption: Signaling pathway of Repaglinide in pancreatic β -cells.

Preclinical and Clinical Development

Repaglinide has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.

Preclinical Toxicology

Preclinical safety trials have shown that Repaglinide is not genotoxic, immunogenic, teratogenic, or tumorigenic at doses significantly higher than human exposure.[3] No clinically relevant laboratory or histopathological changes were observed in these studies.[3]

Experimental Protocol: General Preclinical Toxicology Study Design

A typical preclinical toxicology program for an oral hypoglycemic agent like Repaglinide would include the following studies conducted under Good Laboratory Practice (GLP) guidelines:

- Single-Dose Toxicity Studies:
 - Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.
 - Species: Typically two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

- Methodology: Animals are administered a range of doses of the test substance. Clinical signs, body weight, and mortality are monitored for a specified period. At the end of the study, a full necropsy and histopathological examination of tissues are performed.
- Repeated-Dose Toxicity Studies:
 - Objective: To evaluate the toxic effects of the drug after repeated administration over a defined period.
 - Species: Two species (one rodent, one non-rodent).
 - Duration: Varies depending on the intended duration of clinical use (e.g., 28-day, 90-day, or longer).
 - Methodology: Animals are dosed daily for the specified duration. In-life observations include clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (in non-rodents). At termination, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues are performed.
- Genotoxicity Studies:
 - Objective: To assess the potential of the drug to induce mutations or chromosomal damage.
 - Methodology: A battery of in vitro and in vivo tests is typically performed, including:
 - A test for gene mutation in bacteria (e.g., Ames test).
 - An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
 - An in vivo test for chromosomal damage using rodent hematopoietic cells.
- Carcinogenicity Studies:
 - Objective: To evaluate the tumorigenic potential of the drug after long-term administration.
 - Species: Typically long-term studies in rats and mice.

- Methodology: Animals are administered the drug daily for a major portion of their lifespan (e.g., 2 years). The incidence and types of tumors are compared between treated and control groups.
- Reproductive and Developmental Toxicity Studies:
 - Objective: To assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
 - Methodology: A series of studies are conducted in pregnant and non-pregnant animals to evaluate all stages of the reproductive cycle.

Clinical Trials

Repaglinide has been evaluated in numerous clinical trials to determine its efficacy and safety in patients with type 2 diabetes.

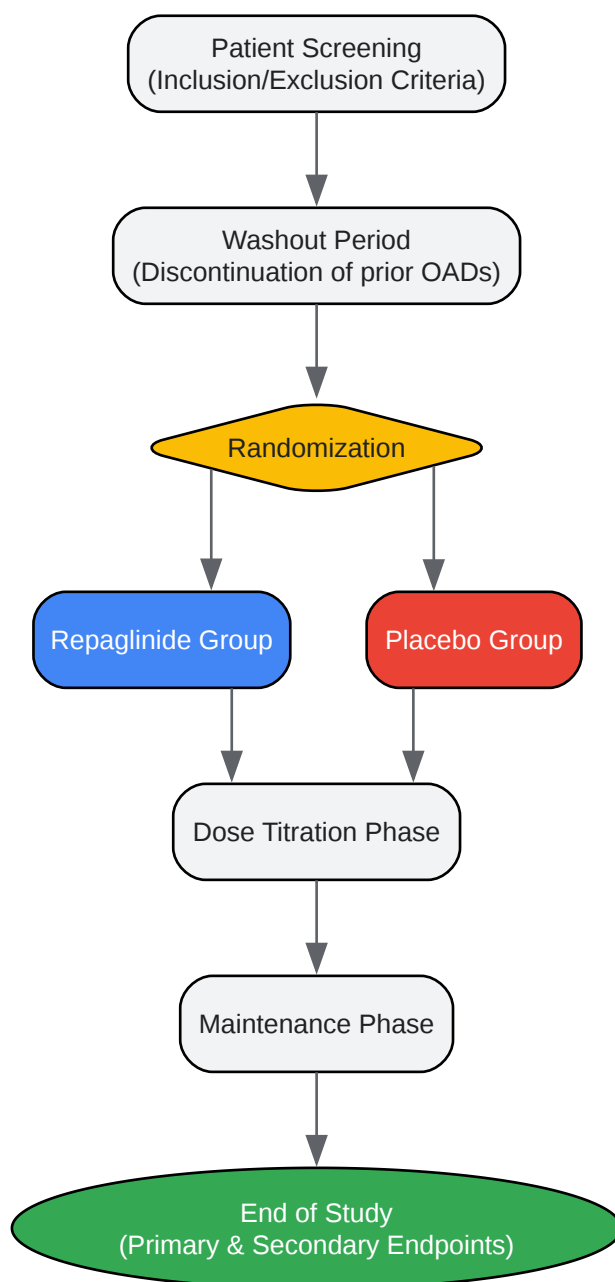
Pivotal Phase III Clinical Trial Example: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study

Objective: To assess the efficacy and safety of Repaglinide compared with placebo in patients with type 2 diabetes inadequately controlled on diet and exercise.

Experimental Protocol:

- Patient Population: Adult patients with a diagnosis of type 2 diabetes, HbA1c between 7.0% and 10.0%, and a fasting plasma glucose (FPG) above 140 mg/dL after a washout period from any previous oral antidiabetic agents.
- Study Design: After a screening and washout period, eligible patients are randomized to receive either Repaglinide or a matching placebo. The study typically consists of a dose-titration phase followed by a maintenance phase.
- Treatment: Repaglinide or placebo is administered orally before each main meal. The dose of Repaglinide is titrated based on self-monitored blood glucose levels to achieve a target FPG.
- Efficacy Endpoints:

- Primary: Change in HbA1c from baseline to the end of the study.
- Secondary: Change in FPG and postprandial glucose (PPG) from baseline, and the proportion of patients achieving a target HbA1c level.
- Safety Assessments: Monitoring of adverse events, including the incidence and severity of hypoglycemia, vital signs, and clinical laboratory tests.



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Caption: A typical workflow for a pivotal Phase III clinical trial of Repaglinide.

Summary of Efficacy and Safety Data from Key Clinical Trials

Trial Identifier / Reference	Treatment Arms	Duration	Mean Change in HbA1c from Baseline	Mean Change in FPG from Baseline (mg/dL)	Key Adverse Events (Incidence)
Placebo-Controlled Trial[4]	Repaglinide, Placebo	18 weeks	-0.7% (Repaglinide) vs. +1.2% (Placebo)	Decreased (Repaglinide) vs. Increased (Placebo)	Hypoglycemia (Repaglinide arm)
Active-Controlled Trials (vs. Sulfonylureas)[3]	Repaglinide, Glibenclamide	12 months	Comparable to Glibenclamide	Comparable to Glibenclamide	Hypoglycemia (similar overall, fewer nocturnal with Repaglinide)
Combination with Sitagliptin[1]	Repaglinide + Sitagliptin	52 weeks	-0.50% ± 0.82%	Not reported	Hypoglycemia (5.0%)

Conclusion

Repaglinide has a well-established history of discovery and development, from its initial synthesis to its approval and clinical use as an important therapeutic option for patients with type 2 diabetes. The understanding of its anhydrous polymorphic forms is crucial for its formulation and ensuring consistent bioavailability. Its mechanism of action via the stimulation of insulin secretion is well-characterized, and its efficacy and safety have been demonstrated in numerous preclinical and clinical studies. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing study and development of this and similar therapeutic agents.

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References

- 1. Clinical study of repaglinide efficacy and safety in type 2 diabetes mellitus patients with blood glucose levels inadequately controlled by sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A randomized placebo-controlled trial of repaglinide in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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